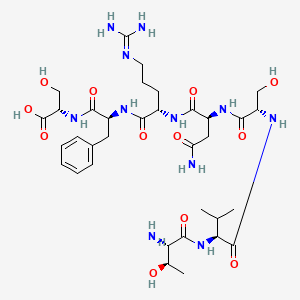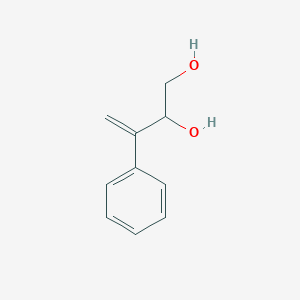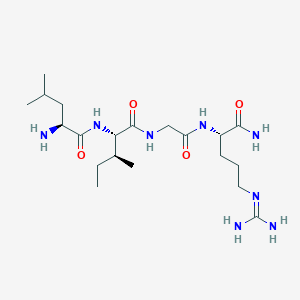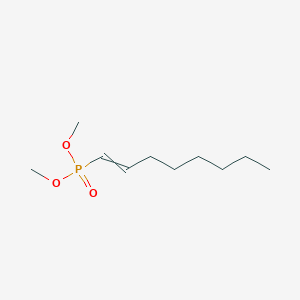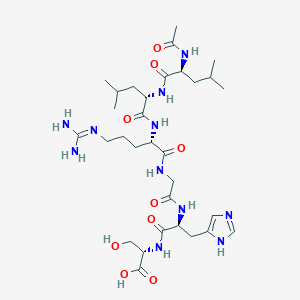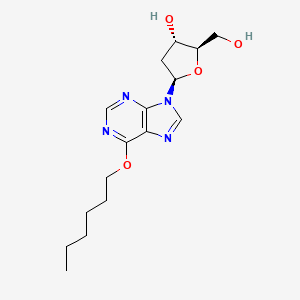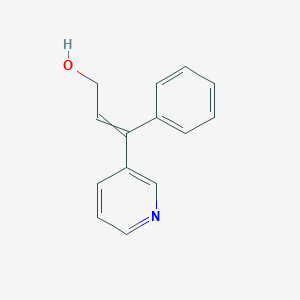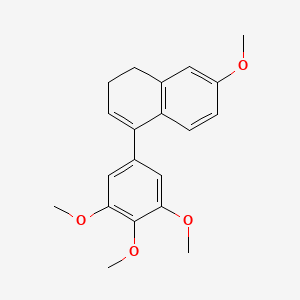
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- is a complex organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes a naphthalene core substituted with methoxy and trimethoxyphenyl groups. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- typically involves the condensation of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with 3,5-dimethyl-3-cyclopentene-1,2-dione . This reaction forms an adduct containing a 15-keto group, which is a key intermediate in the synthesis process. The reaction conditions often include the presence of an electronegative substituent in the 1-position of the diene, which influences the orientation of the diene condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds into single bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions can produce dihydronaphthalenes.
科学的研究の応用
Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- include:
- Naphthalene, 1,2-dihydro-7-methoxy-4-(4-methoxyphenyl)-
- Naphthalene, 1,2-dihydro-4-phenyl-
- Naphthalene, 1,2-dihydro-4-methyl-
Uniqueness
What sets Naphthalene, 1,2-dihydro-7-methoxy-4-(3,4,5-trimethoxyphenyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of multiple methoxy groups enhances its reactivity and potential for various applications in scientific research and industry.
特性
CAS番号 |
360796-28-7 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC名 |
7-methoxy-4-(3,4,5-trimethoxyphenyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H22O4/c1-21-15-8-9-17-13(10-15)6-5-7-16(17)14-11-18(22-2)20(24-4)19(12-14)23-3/h7-12H,5-6H2,1-4H3 |
InChIキー |
AJLOACGRKIDXFU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CCC2)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


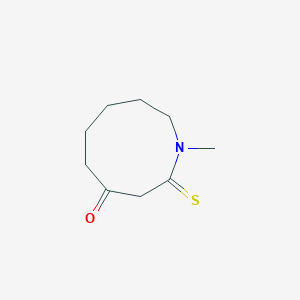
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)

![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
